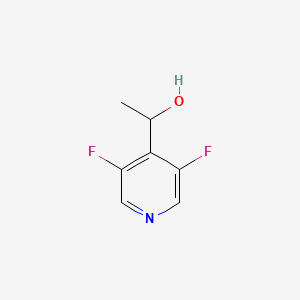
1-(3,5-Difluoro-4-pyridyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the code “MFCD28347162” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of “MFCD28347162” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “MFCD28347162” is scaled up using large-scale reactors and advanced production techniques. The industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability. The process involves continuous monitoring and optimization to ensure consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions: “MFCD28347162” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of functional groups.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD28347162” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “MFCD28347162” depend on the specific reaction pathway and conditions. These products are characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
科学的研究の応用
“MFCD28347162” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and pharmacological properties. In industry, it is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of “MFCD28347162” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing cellular processes. The detailed mechanism of action is studied using biochemical and molecular biology techniques.
類似化合物との比較
Similar Compounds: “MFCD28347162” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and reactivity patterns.
Uniqueness: The uniqueness of “MFCD28347162” lies in its specific chemical structure, which imparts distinct reactivity and applications. The comparison with similar compounds highlights its advantages and potential for specific applications in scientific research and industry.
特性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC名 |
1-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChIキー |
ULPJPAKKTBZGSF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=NC=C1F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


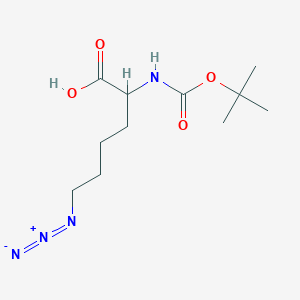
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)



![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
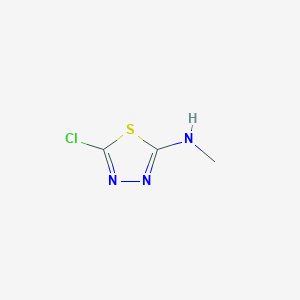
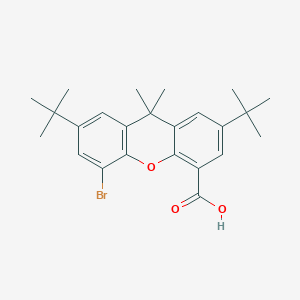
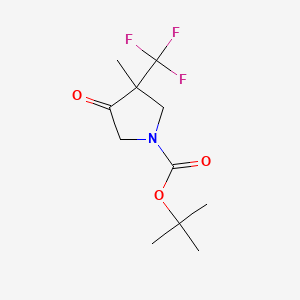
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

